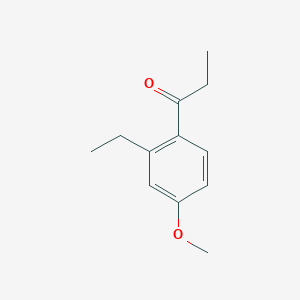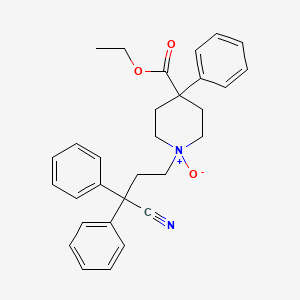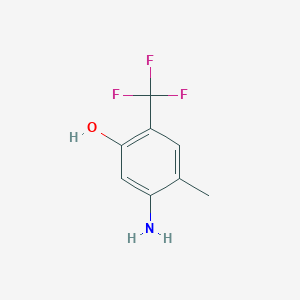
Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate is an organic compound with the molecular formula C16H18F2O4 It is a derivative of malonic acid and contains a difluorophenyl group, making it a fluorinated compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate involves several steps:
Starting Materials: The synthesis begins with 1,3-difluorobenzene and 1,2,3-trichloropropane.
Formation of Intermediate: 1,2,3-trichloropropane is added dropwise to 1,3-difluorobenzene in the presence of aluminum trichloride. The mixture is then extracted, washed, and dried to obtain 1,3-dichloro-2-(2,4-difluorophenyl)propane.
Refluxing: The intermediate is refluxed with potassium hydroxide in an alcohol solution. The alcohol is then removed, and the mixture is neutralized with hydrochloric acid.
Final Reaction: The resulting product is dissolved in dimethyl sulfoxide (DMSO) and reacted with diethyl malonate and hydroxide to yield the target compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions
Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted difluorophenyl derivatives.
科学的研究の応用
Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers
作用機序
The mechanism of action of diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate involves its interaction with molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Diethyl 2-(2,4-difluorophenyl)allylmalonate: A closely related compound with similar structural features.
Diethyl 2-(2,4-difluorophenyl)propylmalonate: Another derivative with a different alkyl chain length.
Uniqueness
Diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate is unique due to its specific combination of a difluorophenyl group and a prop-1-enyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C16H18F2O4 |
|---|---|
分子量 |
312.31 g/mol |
IUPAC名 |
diethyl 2-(2,4-difluorophenyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C16H18F2O4/c1-4-9-16(14(19)21-5-2,15(20)22-6-3)12-8-7-11(17)10-13(12)18/h4,7-10H,5-6H2,1-3H3 |
InChIキー |
FPCYKTIWPYEABZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C=CC)(C1=C(C=C(C=C1)F)F)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


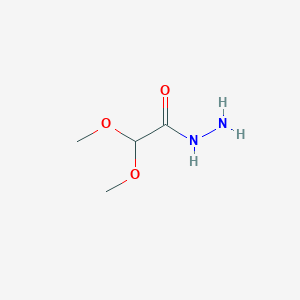
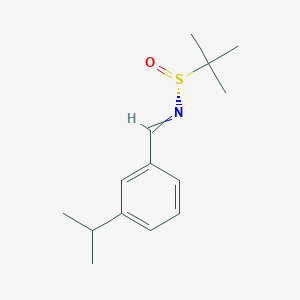
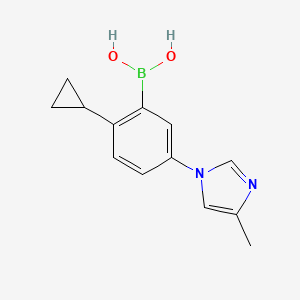
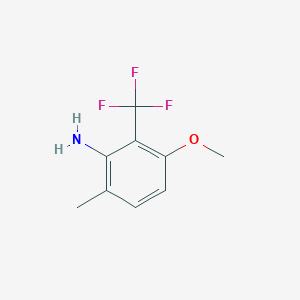
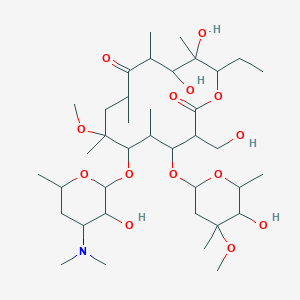
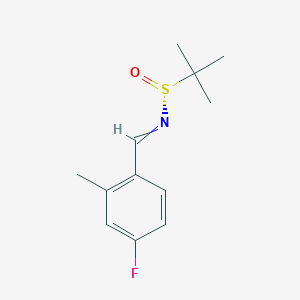
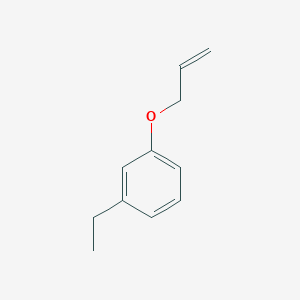
![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
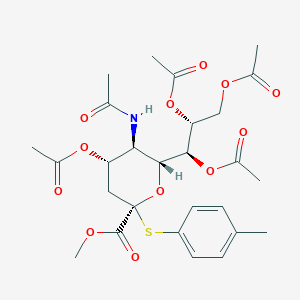
![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
